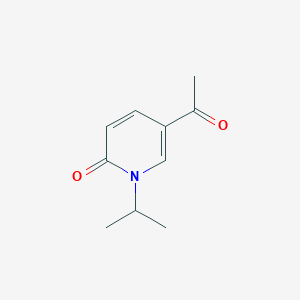

5-acetyl-1-isopropyl-2(1H)-pyridone

Description

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

5-acetyl-1-propan-2-ylpyridin-2-one |

InChI |

InChI=1S/C10H13NO2/c1-7(2)11-6-9(8(3)12)4-5-10(11)13/h4-7H,1-3H3 |

InChI Key |

SYFVRABDAHRSFH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=C(C=CC1=O)C(=O)C |

Origin of Product |

United States |

Scientific Research Applications

5-acetyl-1-isopropyl-2(1H)-pyridone is a pyridinone derivative with applications in medicinal chemistry . Pyridinones are important structures in medicinal chemistry that can act as hydrogen bond donors and acceptors . Researchers can adjust the physicochemical properties of pyridinones by manipulating their polarity, lipophilicity, and hydrogen bonding, leading to applications in drug design . Pyridinone derivatives have exhibited diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory effects .

Pharmaceutical Applications

-

Anticancer Activity Novel pyridinone-containing molecules have demonstrated antiproliferative activity against human tumor cell lines . These molecules can target protein tyrosine kinases, Met kinase, histone deacetylase (HDAC), isocitrate dehydrogenase (IDH), cyclin, mitogen-activated protein kinase (MAPK), and ribonucleotide reductase .

- In one study, a phenyl ring was changed to pyridinone to improve the properties of a molecule by increasing a hydrogen bond acceptor . Compound 50a was discovered as a clinical candidate for its potent and specific inhibition of mIDH1 in hematologic malignancies, solid tumors, and gliomas. It also possesses ADME/PK properties and lowers 2-hydroxyglutarate levels in in vivo IDH1 xenograft models .

- Other activities Pyrazine derivatives, which include this compound, have various pharmacological actions such as anticatalepsy, cognitive enhancement, analgesic, antidepressant, diuretic, cardioprotective, cardiotonic, and vasodilating effects . These derivatives act as adenosine antagonists, particularly A1 receptor and A2 receptor dual antagonists . They may also be useful in treating ischemia/reperfusion injury, including myocardial, cerebral, and peripheral ischemia/reperfusion injury .

- Treatments Compound 1, which contains 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde, is useful for treating hematological disorders such as sickle cell disease, pulmonary diseases such as idiopathic pulmonary fibrosis, and hypoxia and hypoxemia conditions .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural, mechanistic, and therapeutic differences between 5-acetyl-1-isopropyl-2(1H)-pyridone and related pyridones:

Mechanistic and Therapeutic Differences

Anti-Parasitic Activity

- However, the isopropyl group’s steric bulk and acetyl group’s electron-withdrawing nature may alter binding kinetics compared to ELQs, which feature trifluoromethyl or halogens for enhanced lipophilicity and target affinity.

- ELQ-271/ELQ-316: Demonstrated nanomolar efficacy against Toxoplasma gondii and atovaquone-resistant Plasmodium, attributed to optimized substituents (e.g., cyclohexyl, CF₃) that enhance membrane permeability and Qi site binding .

Anti-Fibrotic/Anti-Inflammatory Activity

- Pirfenidone : Unlike this compound, pirfenidone’s phenyl and methyl substituents correlate with anti-inflammatory pathways (e.g., TGF-β suppression) rather than mitochondrial targeting. Clinical trials show it reduces lung function decline in IPF by 30–50%, though its broad mechanism remains unclear .

Key Research Findings

Resistance Profiles : ELQ-271 retains activity against cytochrome b mutants (e.g., M129L in Plasmodium) that confer atovaquone resistance, suggesting pyridones with Qi-site specificity may overcome existing drug limitations .

Preparation Methods

Ring Transformation via Hydroxylammonium Salts

The reaction of substituted 2-pyrones with hydroxylammonium salts in the presence of alkali metal carbonates represents a foundational method for pyridone synthesis. As demonstrated in US Patent 4,916,228, 1-hydroxy-2-pyridones are formed when 2-pyrones undergo ring-opening and re-cyclization with hydroxylamine derivatives. For 5-acetyl-1-isopropyl-2(1H)-pyridone, this approach necessitates a pre-functionalized 2-pyrone bearing acetyl and isopropyl groups.

Critical parameters include:

-

Temperature : 60–105°C to balance reaction rate and byproduct formation.

-

Base : Sodium carbonate (≥1 equivalent relative to hydroxylammonium chloride) for optimal deprotonation.

A hypothetical route involves reacting 5-acetyl-4-isopropyl-2-pyrone with hydroxylammonium chloride under these conditions, though the availability of such a pyrone precursor remains a limitation.

Acetylation and Substitution Strategies

Direct Acetylation of Preformed Pyridones

US Patent 3,655,678 describes the acetylation of 4-hydroxy-6-methyl-2(1H)-pyridone using acetic anhydride in sulfuric acid. Adapting this method, 1-isopropyl-2(1H)-pyridone could be acetylated at the 5-position via electrophilic aromatic substitution.

Reaction Conditions :

Challenges include achieving regioselectivity at the 5-position, which may require directing groups or protective strategies.

One-Pot Synthesis via Enaminone Intermediates

Condensation-Cyclization Approach

PMC6902885 outlines a one-pot synthesis of pyrrolo[3,4-b]pyridin-5-ones from acetamide derivatives and amines. While this method targets fused heterocycles, the underlying chemistry—condensation followed by acid-catalyzed cyclization—can be repurposed for pyridone synthesis.

Proposed Adaptation :

-

Condensation : React 4-hydroxy-6-methyl-2-pyrone-3-acetamide with isopropylamine to form an enaminone intermediate.

-

Cyclization : Treat with acetic acid/HCl (1:1 v/v) at reflux to induce ring closure.

Advantages :

Parallel Synthesis for Structural Diversification

Library Construction via Amidation

PMC6268364 details a parallel synthesis approach for pyrimidine carboxamides, emphasizing scalable amidation protocols. For this compound, this strategy could involve:

-

Synthesizing a carboxylic acid derivative at the 5-position.

-

Parallel amidation with isopropylamine.

Key Parameters :

Halogenation-Acetylation Tandem Reactions

Chlorination Followed by Nucleophilic Substitution

US Patent 3,655,678 demonstrates chlorination of 4-acetoxy-6-methyl-2(1H)-pyridone using Cl₂ in glacial acetic acid. A similar approach could introduce acetyl groups via subsequent nucleophilic acyl substitution.

Hypothetical Pathway :

-

Chlorinate 1-isopropyl-2(1H)-pyridone at the 5-position.

-

Substitute chloride with acetyl using potassium acetate or acetylide.

Limitations :

-

Requires precise control over chlorination regiochemistry.

-

Risk of over-chlorination or side reactions.

Comparative Analysis of Synthetic Methods

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-acetyl-1-isopropyl-2(1H)-pyridone, and how can reaction conditions be optimized to improve yield?

- Methodological Answer: A common approach involves acetylation of 1-isopropyl-2(1H)-pyridone under reflux with acetic anhydride or acetyl chloride. Optimization can include using NH₄OAc as a catalyst in glacial acetic acid (reflux at 108°C for 6 hours, as per acetylation protocols in Scheme 3 ). Column chromatography (silica gel, ethyl acetate/hexane gradients) is typically used for purification. Yield improvements may require inert atmosphere control or microwave-assisted synthesis to reduce side reactions.

Q. How can solubility challenges of this compound in aqueous buffers be addressed for in vitro assays?

- Methodological Answer: Solubility can be enhanced using co-solvents like DMSO (≤1% v/v) or cyclodextrin-based solubilizers. Pre-saturation in pH-adjusted buffers (e.g., ammonium acetate buffer, pH 6.5 ) at 37°C with sonication improves dissolution. For polar solvents, acetonitrile/water mixtures (50:50) are effective, as seen in HPLC mobile phases for related pyridones .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer: Combine ¹H/¹³C NMR to confirm the acetyl group (δ ~2.5 ppm for CH₃, 170 ppm for carbonyl) and isopropyl substituents (δ ~1.2-1.4 ppm for CH₃, 4.5 ppm for CH). HRMS (ESI+) validates molecular weight (e.g., [M+H]⁺ at m/z 209.12). IR spectroscopy (KBr pellet) identifies C=O stretches (~1680 cm⁻¹) .

Advanced Research Questions

Q. How do steric effects of the isopropyl group influence the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer: The bulky isopropyl group at N-1 reduces accessibility to the pyridone ring’s electrophilic sites (e.g., C-3 or C-5). Computational modeling (DFT) can predict reaction sites, while kinetic studies under varying temperatures (e.g., 25–80°C) in polar aprotic solvents (DMF or DMSO) quantify steric hindrance. Compare with less hindered analogs (e.g., 1-methyl derivatives) to isolate steric effects .

Q. What strategies resolve contradictory data on the stability of this compound under acidic vs. basic conditions?

- Methodological Answer: Perform accelerated stability studies:

- Acidic conditions: Incubate in HCl (0.1 M, pH 1) at 40°C; monitor degradation via HPLC (C18 column, 220 nm).

- Basic conditions: Use NaOH (0.1 M, pH 13) with LC-MS to detect hydrolysis products (e.g., acetic acid).

Contradictions may arise from residual solvents (e.g., THF) accelerating decomposition; ensure solvent-free samples .

Q. How can regioselective functionalization of this compound be achieved for SAR studies?

- Methodological Answer: Protect the acetyl group with a trimethylsilyl ether before introducing substituents (e.g., bromination at C-3 using NBS). Deprotect with TBAF in THF. For C-6 modifications, use directed ortho-metalation (LiTMP at −78°C) followed by electrophilic quenching . Validate selectivity via NOESY NMR.

Data Analysis & Experimental Design

Q. What statistical methods are appropriate for analyzing variability in synthetic yields across batches?

- Methodological Answer: Apply ANOVA to identify significant factors (e.g., catalyst loading, temperature). For small datasets (<10 batches), use non-parametric Kruskal-Wallis tests. Control batch-to-batch variability by standardizing reagent purity (HPLC-grade solvents) and reaction monitoring (in situ FTIR for real-time acetyl group tracking) .

Q. How can computational tools predict the bioactivity of this compound derivatives against enzyme targets?

- Methodological Answer: Use molecular docking (AutoDock Vina) with crystal structures of target enzymes (e.g., DHODH, PDB: 1D3G). Validate predictions with in vitro assays (IC₅₀ measurements via fluorescence polarization). QSAR models incorporating logP and topological polar surface area improve accuracy .

Technical Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.